4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid
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Description
“4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid” is a chemical compound with the molecular formula C9H7N3O4 . It has a molecular weight of 221.17 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid moiety attached to a 1,2,4-triazolidine ring, which contains two carbonyl (C=O) groups .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Other physical and chemical properties such as boiling point are not specified .Scientific Research Applications
Heterocycle Chemistry and Radical Formation
4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid: belongs to the class of urazole derivatives. These compounds are deeply colored, persistent nitrogen-centered radicals. They exist in equilibrium with N-N dimers in solution. Researchers have explored their synthesis, oxidation, and potential for forming large molecular cages .
Antifungal Drug Targeting
Molecular docking studies have investigated the ability of this compound to bind to lanosterol 14α-demethylase (CYP51), a molecular target for clinically used azole antifungals .
Antimicrobial Properties
In preliminary screenings, This compound demonstrated moderate antibacterial activity against Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, K. pneumoniae) bacterial strains .
Anti-Inflammatory and Analgesic Activity
Researchers have synthesized related thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines and evaluated their anti-inflammatory and analgesic properties. These compounds could potentially serve as novel therapeutics .
Materials Science and Plastic-Like Materials
While the desired cage formation was not achieved, the random oligomerization of urazolyl radicals led to plastic-like materials. Understanding these properties contributes to materials science research .
properties
IUPAC Name |
4-(3,5-dioxo-1,2,4-triazolidin-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c13-7(14)5-1-3-6(4-2-5)12-9(16)10-8(15)11-12/h1-4H,(H,13,14)(H2,10,11,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYOELVNRKANRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1087784-49-3 |
Source
|
Record name | 4-(3,5-dioxo-1,2,4-triazolidin-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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